molecular formula C22H16BrClN2O4 B11554342 4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11554342
M. Wt: 487.7 g/mol
InChI Key: RXZSKMXISSXNCF-DHRITJCHSA-N
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Description

4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate is a complex organic compound with the molecular formula C22H16BrClN2O4 and a molecular weight of 487.74 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylbenzoic acid with 3-chlorophenoxyacetic acid hydrazide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H16BrClN2O4/c23-17-9-10-20(30-22(28)15-5-2-1-3-6-15)16(11-17)13-25-26-21(27)14-29-19-8-4-7-18(24)12-19/h1-13H,14H2,(H,26,27)/b25-13+

InChI Key

RXZSKMXISSXNCF-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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